12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including a cyclopentane, pyrrole, thiazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione typically involves multi-step reactions. One common approach starts with the preparation of the cyclopentane ring, followed by the introduction of the pyrrole and thiazole rings through cyclization reactions. The final step involves the formation of the pyrimidine ring, often through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit promising activity against various biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione and its derivatives are explored for their therapeutic potential. They have shown activity against cancer cells, bacteria, and viruses, highlighting their potential as lead compounds for new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-dione
- 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-tetraone
Uniqueness
The uniqueness of 2-(2-methylphenyl)-7,8-dihydro-1H-cyclopenta[d]pyrrolo[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidine-1,3,9(2H,6H)-trione lies in its specific arrangement of fused rings and functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from similar compounds.
Properties
CAS No. |
371117-04-3 |
---|---|
Molecular Formula |
C18H13N3O3S |
Molecular Weight |
351.4g/mol |
IUPAC Name |
12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-2-3-8-12(9)20-16(23)13-14(17(20)24)25-18-19-11-7-4-6-10(11)15(22)21(13)18/h2-3,5,8H,4,6-7H2,1H3 |
InChI Key |
GYSBZJAKQUEIOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)SC4=NC5=C(CCC5)C(=O)N34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.